TenacissosideG

説明

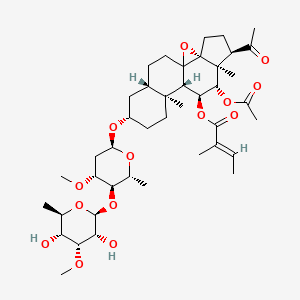

Tenacissoside G (CAS: 191729-43-8) is a pregnane glycoside isolated from plants of the Marsdenia genus, notably Marsdenia tenacissima, which has been used in traditional medicine for its antitumor and immunomodulatory properties. Structurally, it features a complex aglycone core with acetyloxy and prenyl substituents, linked to a trisaccharide moiety composed of 2,6-dideoxy-3-O-methyl sugars (Figure 1). Its molecular formula is C₄₄H₆₆O₁₄, and it exhibits a purity of ≥97–98% in standardized research preparations.

Tenacissoside G is widely utilized in pharmacological studies, particularly in cancer research, due to its ability to inhibit proliferation and induce apoptosis in tumor cells. It is typically prepared as a dimethyl sulfoxide (DMSO) master liquid (e.g., 10 mg/mL) for in vitro assays or formulated with co-solvents like PEG300 and Tween 80 for in vivo studies.

特性

分子式 |

C42H64O14 |

|---|---|

分子量 |

792.9 g/mol |

IUPAC名 |

[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29-,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41?,42-/m1/s1 |

InChIキー |

OHDJGUWKOIBIKY-DBRPMSJRSA-N |

異性体SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CCC24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |

正規SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tenacissoside G involves the extraction from the natural source, Marsdenia tenacissima. The extraction process typically includes the use of solvents such as acetonitrile and methanol . The compound is then purified using chromatographic techniques to achieve a high degree of purity.

Industrial Production Methods

Industrial production of Tenacissoside G is primarily based on large-scale extraction from Marsdenia tenacissima. The process involves harvesting the plant material, followed by solvent extraction and purification. The use of advanced chromatographic methods ensures the isolation of Tenacissoside G with high purity and yield .

化学反応の分析

Types of Reactions

Tenacissoside G undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of Tenacissoside G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Tenacissoside G, which may exhibit different biological activities and properties.

科学的研究の応用

Tenacissoside G has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying steroidal glycosides and their chemical properties.

Medicine: Potential therapeutic applications in oncology, particularly in enhancing the efficacy of chemotherapeutic agents.

Industry: Utilized in the development of new drugs and therapeutic agents targeting multidrug-resistant cancer cells.

作用機序

The mechanism of action of Tenacissoside G involves the inhibition of P-glycoprotein (Pgp) overexpression in multidrug-resistant cancer cells . By inhibiting Pgp, Tenacissoside G enhances the intracellular accumulation of chemotherapeutic agents, thereby increasing their efficacy. The molecular targets and pathways involved include the modulation of Pgp activity and the disruption of drug efflux mechanisms.

類似化合物との比較

Comparison with Structurally Similar Compounds

Tenacissoside G belongs to a family of pregnane glycosides with shared biosynthetic pathways but distinct functional modifications. Key analogs include Tenacissoside F, Tenacissoside I, and Tenacigenoside A, which differ in substituents, glycosylation patterns, and bioactivity.

Table 1: Structural and Functional Comparison of Tenacissoside G and Analogs

Structural Differences and Implications

- Tenacissoside F : Lacks the acetyloxy group at C-12, which reduces its lipophilicity compared to Tenacissoside G. This modification correlates with diminished antitumor potency but enhanced anti-inflammatory effects.

- Tenacissoside I : Features a methoxy group at C-4', increasing metabolic stability and bioavailability. Studies highlight its superior neuroprotective effects in models of Alzheimer’s disease.

- Tenacigenoside A: The additional glucose unit enhances water solubility, making it more suitable for intravenous formulations. However, this reduces membrane permeability in vitro.

Pharmacological Activity Comparison

- Anticancer Activity: Tenacissoside G demonstrates IC₅₀ values of 2.5–5.0 μM against HepG2 and MCF-7 cells, outperforming Tenacissoside F (IC₅₀: 10–15 μM).

- Immunomodulation: Tenacissoside G suppresses IL-6 and TNF-α production by 60–70% at 10 μM, whereas Tenacissoside I shows stronger inhibition (80–90%) due to its methoxy-enhanced stability.

- Toxicity Profiles: Tenacissoside G exhibits higher cytotoxicity in normal liver cells (IC₅₀: 25 μM) compared to Tenacigenoside A (IC₅₀: >50 μM), likely due to differences in glycosylation.

Formulation and Commercial Availability

- Pricing : Tenacissoside G is priced at 216.00 €/10 mg (CymitQuimica), while Tenacissoside I costs 250.00 €/10 mg due to its additional synthetic steps.

- Solubility: Tenacissoside G is sparingly soluble in water (<0.1 mg/mL) but readily dissolves in DMSO (>10 mg/mL). Tenacigenoside A, with higher polarity, achieves 2 mg/mL in aqueous buffers.

生物活性

Tenacissoside G is a steroidal glycoside extracted from the stems of Marsdenia tenacissima, a plant known for its traditional medicinal uses. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the context of cancer treatment and multidrug resistance.

- Molecular Formula : CHO

- Molecular Weight : 792.9 g/mol

- IUPAC Name : [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate.

Tenacissoside G exhibits its biological activity primarily through the inhibition of P-glycoprotein (Pgp) overexpression in multidrug-resistant cancer cells. Pgp is a membrane protein that pumps various drugs out of cells, contributing to resistance against chemotherapy. By inhibiting this protein's expression and function, Tenacissoside G enhances the efficacy of chemotherapeutic agents.

Biological Activities

-

Anticancer Properties :

- Tenacissoside G has been shown to reverse multidrug resistance in various cancer cell lines by downregulating Pgp expression.

- In vitro studies indicate that it can enhance the cytotoxic effects of conventional chemotherapeutics like doxorubicin and paclitaxel.

-

Cell Proliferation Inhibition :

- The compound has demonstrated significant inhibition of cell proliferation in several cancer types, including breast and lung cancers.

-

Apoptosis Induction :

- Research indicates that Tenacissoside G can induce apoptosis (programmed cell death) in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

Study 1: Inhibition of Drug Resistance

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with Tenacissoside G significantly reduced Pgp levels and restored sensitivity to doxorubicin. The results indicated a potential therapeutic application for patients with drug-resistant tumors.

| Cell Line | Treatment | Effect on Pgp | Cytotoxicity |

|---|---|---|---|

| MCF-7 | Tenacissoside G + Doxorubicin | Significant reduction | Enhanced |

Study 2: Apoptosis Mechanism

In another study involving lung cancer cells (A549), Tenacissoside G was found to activate caspase pathways leading to apoptosis. The compound increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

| Cell Line | Treatment | Caspase Activation | Survival Rate |

|---|---|---|---|

| A549 | Tenacissoside G | Increased Caspase 3/7 | Decreased |

Comparative Analysis with Similar Compounds

Tenacissoside G's unique mechanism sets it apart from other steroidal glycosides such as Tenacissoside H and I. While these compounds also exhibit some anticancer properties, they do not possess the same efficacy in reversing Pgp-mediated drug resistance.

| Compound | Pgp Inhibition | Cytotoxicity Enhancement |

|---|---|---|

| Tenacissoside G | Yes | High |

| Tenacissoside H | No | Moderate |

| Tenacissoside I | No | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。